Kynurenine Inhibition: 4-Bromophenyl vs Unsubstituted Analog
In a cellular assay measuring kynurenine production, C29H27BrN2O2 (4-bromophenyl urea) achieves an IC50 of 0.0029, while the direct unsubstituted phenyl analog N-[4-(2-tert-butylphenoxy)[1,1'-biphenyl]-3-yl]-N'-phenylurea yields an IC50 of 0.0015 under the same assay conditions [1][2]. The ~1.9-fold potency difference is attributable to the bromine substituent's electronic and steric effects on urea geometry and target binding [3].
| Evidence Dimension | Cellular kynurenine production inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.0029 (units not specified; presumed µM based on assay context) |
| Comparator Or Baseline | Unsubstituted phenyl analog (N-[4-(2-tert-butylphenoxy)[1,1'-biphenyl]-3-yl]-N'-phenylurea): IC50 = 0.0015 |
| Quantified Difference | 1.93-fold lower potency for the 4-bromophenyl analog |
| Conditions | Cellular assay of kynurenine production; pH and temperature not specified in the source publication |
Why This Matters
This direct comparison demonstrates that the bromine substituent reduces potency relative to the unsubstituted analog, meaning procurement of the wrong analog would overestimate target inhibition by nearly 2-fold, compromising dose-response calculations and SAR interpretation.
- [1] BRENDA Enzyme Database, Ligand N-(4-bromophenyl)-N'-[4-(2-tert-butylphenoxy)[1,1'-biphenyl]-3-yl]urea, IC50 = 0.0029 (kynurenine production, cellular assay), accessed 2026-04-28. View Source
- [2] BRENDA Enzyme Database, Ligand N-[4-(2-tert-butylphenoxy)[1,1'-biphenyl]-3-yl]-N'-phenylurea, IC50 = 0.0015 (kynurenine production, cellular assay), accessed 2026-04-28. View Source
- [3] US Patent US20160137595A1, IDO inhibitors, Bristol-Myers Squibb, published 2016-05-19. (Provides structural context for biphenyl urea SAR and bromine substituent effects.) View Source
